molecular formula C8H7Cl2N3O2 B2366084 5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride CAS No. 2416230-39-0

5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride

Cat. No. B2366084
CAS RN: 2416230-39-0
M. Wt: 248.06
InChI Key: DGWISGQTZXZQJV-UHFFFAOYSA-N
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Description

“5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride” is a compound that belongs to the imidazo[4,5-b]pyridine class . Imidazo[4,5-b]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are known to play a crucial role in numerous disease conditions .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most popular approaches involve both condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .


Molecular Structure Analysis

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[4,5-b]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Approaches: Efficient synthesis methods for 1-methylimidazo[4,5-b]pyridine derivatives, which are of biological interest, have been developed. These methods involve cyclization processes using various starting materials, highlighting the versatility of the compound in chemical synthesis (Xing, Liu, & Wu, 2013).
  • Derivative Development: Research has focused on creating various derivatives of imidazo[4,5-b]pyridines, exploring their potential applications in different fields. This includes the development of substituted derivatives and exploring their properties (Yakovenko & Vovk, 2021).

Applications in Heterocyclic Compound Research

  • Anti-inflammatory Activity: Some derivatives of imidazo[4,5-b]pyridine have been synthesized and evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. This indicates potential applications in medicinal chemistry and drug development (Abignente et al., 1982).
  • Halogenation Studies: The halogenation of imidazo[4,5-b]pyridine derivatives has been studied, revealing different pathways depending on specific conditions. This research contributes to the understanding of chemical reactions and potential pharmaceutical applications (Yutilov et al., 2005).

Chemical Property Exploration

  • Reactivity and Stability: Studies have explored the reactivity and stability of various imidazo[4,5-b]pyridine derivatives, providing valuable insights into their chemical behavior. This knowledge is crucial for designing compounds with desired properties for specific applications (Salemink & Schelling, 2010).

Mechanism of Action

Target of Action

The primary targets of EN300-26678974 are yet to be identified. Imidazo[4,5-b]pyridine derivatives, to which this compound belongs, have been recognized as promising purine bioisosteres for potential medical applications . These compounds have been used in the design of drugs with valuable medicinal properties .

Mode of Action

Imidazo[4,5-b]pyridine derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby modulating their activity .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic processes .

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been associated with a wide range of biological activities, depending on their specific targets and modes of action .

Action Environment

The action, efficacy, and stability of EN300-26678974 can be influenced by various environmental factors. These can include the pH and temperature of the surrounding environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues .

Safety and Hazards

While specific safety and hazards information for “5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride” is not available, general safety measures for handling similar compounds include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Future Directions

In recent years, new preparative methods for the synthesis of imidazo[4,5-b]pyridines using various catalysts have been described . This suggests that future research may continue to explore and develop more efficient and environmentally friendly synthetic strategies for these compounds .

properties

IUPAC Name

5-chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2.ClH/c1-12-3-10-7-6(12)4(8(13)14)2-5(9)11-7;/h2-3H,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAMMDGNLYEKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CC(=N2)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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